ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
CAS No.: 16017-52-0
Cat. No.: VC10899557
Molecular Formula: C13H17ClN2O4S
Molecular Weight: 332.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16017-52-0 |
|---|---|
| Molecular Formula | C13H17ClN2O4S |
| Molecular Weight | 332.80 g/mol |
| IUPAC Name | ethyl 4-(4-chlorophenyl)sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17ClN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | NRTBMOKCKFTCAV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Synthesis and Preparation
Reaction Mechanism and Optimization
The synthesis of ethyl 4-(4-chlorobenzenesulfonyl)piperazine-1-carboxylate primarily involves a nucleophilic substitution reaction between piperazine-1-carboxylic acid ethyl ester and 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions, typically in a polar aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN), to facilitate the formation of the sulfonamide bond.
Key steps include:
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Activation of the sulfonyl chloride: The 4-chlorobenzenesulfonyl chloride reacts with the base to generate a more electrophilic sulfonyl intermediate.
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Nucleophilic attack by piperazine: The secondary amine of the piperazine ring attacks the electrophilic sulfur atom, displacing the chloride ion and forming the sulfonamide linkage.
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Esterification: The ethyl ester group remains intact throughout the reaction, contributing to the compound’s solubility profile.
Purification is typically achieved via flash column chromatography using gradients of ethyl acetate and hexanes, yielding the final product as a white solid with an average reported yield of 82% .
Structural Characteristics
Molecular Geometry and Spectroscopic Data
The compound’s structure is defined by a piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a 4-chlorobenzenesulfonyl group. Computational models derived from its InChI key (NRTBMOKCKFTCAV-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl) confirm its planar aromatic sulfonyl group and the puckered conformation of the piperazine ring.
Spectroscopic Highlights:
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NMR: Peaks at δ 7.29 ppm (q, , 8H) correspond to the aromatic protons of the chlorobenzene ring, while signals between δ 3.36–4.25 ppm are attributed to the piperazine and ethyl ester moieties .
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IR Spectroscopy: Stretching vibrations at ~1350 cm (S=O) and ~1700 cm (C=O) confirm the sulfonamide and ester functionalities, respectively.
Table 1: Physicochemical Properties of Ethyl 4-(4-Chlorobenzenesulfonyl)piperazine-1-carboxylate
| Property | Value |
|---|---|
| CAS No. | 16017-52-0 |
| Molecular Formula | |
| Molecular Weight | 332.80 g/mol |
| Solubility | 48.4 µg/mL (in aqueous buffer) |
| IUPAC Name | Ethyl 4-(4-chlorophenyl)sulfonylpiperazine-1-carboxylate |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
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